Zifaxaban
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Zifaxaban involves multiple steps. One of the key steps includes the formation of the oxazolidinone ring, which is achieved through a cyclization reaction. The reaction conditions typically involve the use of a base such as sodium hydride (NaH) in an aprotic solvent like dimethylformamide (DMF). The thiophene-2-carboxamide moiety is introduced through an amide coupling reaction using reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of continuous flow reactors for better control of reaction parameters and the implementation of purification techniques such as high-performance liquid chromatography (HPLC) to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
Zifaxaban undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles like amines or thiols can replace the chlorine atom
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral medium.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Amines or thiols in the presence of a base like triethylamine (TEA).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted amides or thiol derivatives
Scientific Research Applications
Zifaxaban has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antithrombotic properties as a direct factor Xa inhibitor
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The compound exerts its effects primarily through the inhibition of factor Xa, an enzyme involved in the coagulation cascade. By binding to the active site of factor Xa, it prevents the conversion of prothrombin to thrombin, thereby inhibiting blood clot formation. This mechanism makes it a promising candidate for the treatment and prevention of thromboembolic diseases .
Comparison with Similar Compounds
Similar Compounds
- 5-chloro-N-[(3R)-1-(2-{[2-fluoro-4-(2-oxopyridin-1(2H)-yl)phenyl]amino}-2-oxoethyl)pyrrolidin-3-yl]thiophene-2-carboxamide .
- 5-chloro-N-((1R,2S)-2-(4-(2-oxopyridin-1(2H)-yl)benzamido)cyclopentyl)thiophene-2-carboxamide .
Uniqueness
What sets Zifaxaban apart is its high selectivity and potency as a factor Xa inhibitor. This selectivity reduces the risk of off-target effects, making it a safer option for anticoagulant therapy .
Properties
CAS No. |
1378266-98-8 |
---|---|
Molecular Formula |
C20H16ClN3O4S |
Molecular Weight |
429.875 |
IUPAC Name |
5-chloro-N-[[(5R)-2-oxo-3-[4-(2-oxopyridin-1-yl)phenyl]-1,3-oxazolidin-5-yl]methyl]thiophene-2-carboxamide |
InChI |
InChI=1S/C20H16ClN3O4S/c21-17-9-8-16(29-17)19(26)22-11-15-12-24(20(27)28-15)14-6-4-13(5-7-14)23-10-2-1-3-18(23)25/h1-10,15H,11-12H2,(H,22,26)/t15-/m1/s1 |
InChI Key |
MXWOUAQNXIUJIN-HNNXBMFYSA-N |
SMILES |
C1C(OC(=O)N1C2=CC=C(C=C2)N3C=CC=CC3=O)CNC(=O)C4=CC=C(S4)Cl |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
TY-602; TY602; TY 602; Zifaxaban |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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